2-Phenylethyl phenyl ether

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

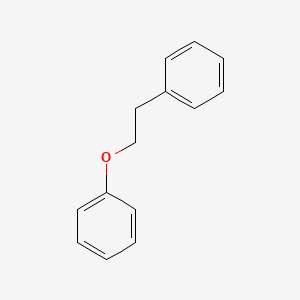

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenoxyethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O/c1-3-7-13(8-4-1)11-12-15-14-9-5-2-6-10-14/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKSGBCQEHZWHHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCOC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80193525 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40515-89-7 | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040515897 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylethyl phenyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80193525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2-Phenylethyl Phenyl Ether via Williamson Ether Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical exploration of the Williamson ether synthesis for preparing 2-phenylethyl phenyl ether, a molecule of interest in various chemical research domains, including as a model compound for lignin pyrolysis studies.[1] We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, discuss optimization strategies, and address common challenges encountered during the synthesis.

Foundational Principles: The Williamson Ether Synthesis

The Williamson ether synthesis, a cornerstone of organic chemistry since its development by Alexander Williamson in 1850, is a robust and versatile method for the preparation of both symmetrical and unsymmetrical ethers.[2][3] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] This involves the reaction of an alkoxide or phenoxide ion with a primary alkyl halide.[2][3]

In the context of synthesizing this compound, there are two strategic approaches:

-

Route A: Reaction of sodium phenoxide with 2-phenylethyl halide.

-

Route B: Reaction of sodium 2-phenylethoxide with a phenyl halide.

The SN2 mechanism is highly sensitive to steric hindrance.[4][5] Phenyl halides are generally unreactive towards SN2 reactions due to the steric hindrance of the benzene ring and the strength of the carbon-halogen bond. Therefore, Route A is the mechanistically favored and more practical approach.

The core of the reaction involves two key steps:

-

Deprotonation: A base is used to deprotonate the phenol, forming the more nucleophilic phenoxide ion.

-

Nucleophilic Attack: The resulting phenoxide ion acts as a nucleophile, attacking the electrophilic carbon of the 2-phenylethyl halide and displacing the halide leaving group.[2][3]

Strategic Selection of Reagents and Conditions

The success of the synthesis hinges on the judicious choice of base, solvent, and alkylating agent.

The Role of the Base

A base is required to deprotonate the phenol to form the reactive phenoxide.[6] The choice of base is critical and depends on the acidity of the phenol and the desired reaction conditions.

-

Weaker Bases (e.g., K₂CO₃, NaOH, KOH): For phenols, which are more acidic than aliphatic alcohols, weaker bases are often sufficient.[4] Potassium hydroxide (KOH) is a common and cost-effective choice.[7]

-

Stronger Bases (e.g., NaH): Sodium hydride is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the formation of the alkoxide.[8][9] It is particularly useful for less reactive systems, but requires anhydrous conditions as it reacts violently with water.[8]

Solvent Considerations

The solvent plays a crucial role in solvating the reactants and influencing the reaction rate. Polar aprotic solvents are generally preferred for SN2 reactions as they can solvate the cation of the alkoxide without strongly solvating the nucleophilic anion, thus increasing its reactivity.[2][4]

-

Commonly Used Solvents: Acetonitrile, N,N-dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices for the Williamson ether synthesis.[2][4]

-

Protic Solvents: Protic solvents like ethanol can be used, especially with stronger bases, but may slow the reaction rate by solvating the phenoxide ion.[2][7]

The Alkylating Agent

The alkylating agent must possess a good leaving group and be susceptible to backside attack.

-

Leaving Group: Bromides and iodides are excellent leaving groups, making 2-phenylethyl bromide or iodide ideal choices. Chlorides can also be used, though they are less reactive.[10][11]

-

Substrate Structure: Primary alkyl halides are strongly preferred to minimize the competing E2 elimination reaction, which becomes significant with secondary and tertiary halides.[4][9][12] 2-Phenylethyl bromide is a primary halide, making it an excellent substrate for this synthesis.

Validated Experimental Protocol

The following protocol provides a reliable method for the synthesis of this compound.

Reagents and Materials

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) |

| Phenol | 94.11 | 10.16 g | 108.09 |

| Potassium Hydroxide (KOH) | 56.11 | 3.027 g | 54.05 |

| 2-Phenylethyl bromide | 185.06 | 10 g | 54.05 |

| Ethanol | 46.07 | 3.4 mL | - |

| Dichloromethane (CH₂Cl₂) | 84.93 | As needed | - |

| 2N Sodium Hydroxide (aq) | 40.00 | As needed | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | 120.37 | As needed | - |

Step-by-Step Procedure

-

Phenoxide Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.16 g of phenol and 3.027 g of potassium hydroxide in 3.4 mL of ethanol.[7] Stir the mixture at 45°C for 10 minutes to facilitate the formation of potassium phenoxide.[7]

-

Alkylation: To the reaction mixture, add 10 g of 1-(2-bromoethyl)benzene.[7] Heat the mixture to reflux and maintain for 24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

-

Workup: After the reaction is complete, cool the mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.[7] Dissolve the residue in dichloromethane.[7]

-

Extraction: Transfer the dichloromethane solution to a separatory funnel and wash with 2N aqueous NaOH to remove any unreacted phenol, followed by a wash with water.[6][7]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate to dryness using a rotary evaporator to obtain the crude product.[7]

-

Purification: Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure this compound.[7] A yield of approximately 60% can be expected.[7]

Process Optimization and Troubleshooting

While the Williamson ether synthesis is generally reliable, several factors can be optimized to improve yield and purity.

Temperature and Reaction Time

The reaction is typically conducted at temperatures ranging from 50 to 100°C.[2] Higher temperatures can increase the reaction rate but may also promote side reactions like elimination.[6] Reaction times can vary from a few hours to 24 hours or more, depending on the reactivity of the substrates and the temperature.[7][8]

Common Challenges and Solutions

-

Low Yield:

-

Incomplete Deprotonation: Ensure the base is of good quality and used in appropriate stoichiometry. For less reactive systems, consider a stronger base like NaH in an anhydrous solvent like THF or DMF.[8][13][14]

-

Competing Elimination (E2) Reaction: This is a major side reaction, especially with sterically hindered alkyl halides.[3][4] Using a primary alkyl halide like 2-phenylethyl bromide is crucial to minimize this.[4] Lowering the reaction temperature can also favor the SN2 pathway over E2.[4]

-

-

C-Alkylation: Phenoxide is an ambident nucleophile, meaning alkylation can occur at the oxygen (O-alkylation) to form the desired ether or at the aromatic ring (C-alkylation).[2][4] The use of polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[4]

-

Purification Difficulties: Unreacted starting materials and byproducts can complicate purification. A thorough aqueous workup is essential to remove unreacted phenol.[6] Column chromatography is often necessary to obtain a highly pure product.[6][8]

Concluding Remarks

The Williamson ether synthesis remains a highly effective and widely used method for the preparation of ethers like this compound. A thorough understanding of the SN2 mechanism, careful selection of reagents and reaction conditions, and a systematic approach to optimization and troubleshooting are paramount to achieving high yields and purity. This guide provides a solid foundation for researchers and drug development professionals to successfully implement this important transformation in their work.

References

- Wikipedia. Williamson ether synthesis. [Link]

- ResearchGate. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

- PubMed. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles. [Link]

- ChemBK. This compound. [Link]

- ACS Publications.

- University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

- ChemTalk. Williamson Ether Synthesis. [Link]

- Pharmaffiliates.

- ResearchGate.

- Chemistry Steps. The Williamson Ether Synthesis. [Link]

- Chemistry LibreTexts. The Williamson Ether Synthesis. [Link]

- SynArchive. Williamson Ether Synthesis. [Link]

- Francis Academic Press.

- Cambridge University Press. Williamson Ether Synthesis. [Link]

- Angelo State University. The Williamson Ether Synthesis. [Link]

- University of Wisconsin-Whitewater. Experiment 06 Williamson Ether Synthesis. [Link]

- Master Organic Chemistry. The Williamson Ether Synthesis. [Link]

- YouTube. Williamson Ether Synthesis. [Link]

- Semantic Scholar.

- Filo. What is the William Ether synthesis? Explain with an example. [Link]

- J&K Scientific LLC. Williamson Ether Synthesis. [Link]

- ACS Publications. Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. [Link]

- GraduateWay. Williamson Ether Synthesis- Preparation of Methyl p-ethylphenyl ether Lab Report. [Link]

- Reddit. Sodium Hydride Help. [Link]

- Wikipedia. Ethyl phenyl ether. [Link]

- PARIVESH. Chemical Reaction: 3. Phenyl Ethyl Methyl Ether Manufacturing Process. [Link]

- Google Patents.

- Frinton Laboratories. This compound. [Link]

Sources

- 1. frinton.com [frinton.com]

- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chembk.com [chembk.com]

- 11. The Williamson Ether Synthesis [cs.gordon.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. Using Sodium Hydride and Potassium Carbonate as Bases in Synthesis of Substituted 2-Amino-4-aryl-7-propargyloxy-4H-chromene-3-carbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Phenylethyl Phenyl Ether: Properties, Synthesis, and Reactivity

This guide provides a comprehensive technical overview of 2-phenylethyl phenyl ether (PEPE), a significant organic compound utilized in diverse research and industrial applications. We will delve into its fundamental physical and chemical properties, outline a robust synthetic protocol, explore its thermal decomposition pathways, and detail its spectroscopic signature. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this molecule.

Introduction and Significance

This compound, also known as 1-phenoxy-2-phenylethane, is an aromatic ether that serves as a crucial model compound in chemical research. Its structure, consisting of a phenoxy group linked to a phenethyl group via an ether bond, represents the β-aryl ether linkage, which is the most abundant interunit bond in lignin.[1] Lignin is a complex polymer found in the cell walls of plants, and its valorization into value-added chemicals is a cornerstone of biorefinery research. Consequently, understanding the cleavage and reactivity of the β-aryl ether bond through model compounds like PEPE is paramount for developing efficient lignin depolymerization strategies.[1]

Beyond its role in biomass research, PEPE and its derivatives are explored as solvents, fragrance components, and synthetic intermediates for more complex molecules, including pharmaceutical agents.[2]

Physicochemical Properties

The fundamental properties of this compound are summarized below. These data are critical for its handling, purification, and application in experimental setups.

| Property | Value | Source |

| IUPAC Name | 2-phenoxyethylbenzene | PubChem[3] |

| CAS Number | 40515-89-7 | NIST[4][5][6] |

| Molecular Formula | C₁₄H₁₄O | PubChem[3], NIST[4][5][6] |

| Molecular Weight | 198.26 g/mol | PubChem[3], NIST[4][5][6] |

| Appearance | Colorless to yellowish liquid | ChemBK[2] |

| Odor | Slight, pleasant odor | Frinton Laboratories[1] |

| Boiling Point | 165 °C at 14 mmHg (19 mbar) | Frinton Laboratories[1], NIST[4] |

| Solubility | Soluble in organic solvents like ethanol, chloroform, and dimethylformamide.[2] | ChemBK[2] |

| LogP (Octanol/Water) | 3.8 | PubChem[3] |

Synthesis of this compound

The most common and reliable method for preparing PEPE is a variation of the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by a phenoxide ion. The causality is clear: the phenolic proton is acidic and can be removed by a base to form a potent nucleophile (phenoxide), which then attacks the electrophilic carbon of an alkyl halide.

Detailed Experimental Protocol

This protocol is adapted from established synthetic procedures.[7]

Reagents:

-

Phenol (1.1 equivalents)

-

Potassium Hydroxide (KOH) (1.0 equivalents)

-

1-(2-Bromoethyl)benzene or (2-Chloroethyl)benzene (1.0 equivalents)[2]

-

Ethanol (Anhydrous)

-

Dichloromethane (DCM)

-

2N Sodium Hydroxide (NaOH) solution

-

Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Hexane

Procedure:

-

Phenoxide Formation: A solution of phenol (1.1 eq) and KOH (1.0 eq) in anhydrous ethanol is stirred at 45 °C for 10-15 minutes. The KOH acts as a base to deprotonate the phenol, forming potassium phenoxide. This step is critical as the phenoxide is a much stronger nucleophile than neutral phenol.

-

Nucleophilic Substitution: To the reaction mixture, 1-(2-bromoethyl)benzene (1.0 eq) is added. The mixture is then heated to reflux and maintained for 24 hours. The phenoxide ion displaces the bromide ion via an Sₙ2 mechanism. Refluxing ensures the reaction proceeds at a reasonable rate.

-

Workup & Extraction: After cooling, the reaction mixture is concentrated under reduced pressure to remove the ethanol. The resulting residue is dissolved in dichloromethane (DCM). This organic layer is then washed sequentially with 2N aqueous NaOH (to remove any unreacted phenol) and water.

-

Drying and Concentration: The separated organic layer is dried over anhydrous magnesium sulfate (MgSO₄) to remove residual water. The drying agent is filtered off, and the filtrate is concentrated to dryness under vacuum to yield the crude product.

-

Purification: The crude product is purified by column chromatography on silica gel, using hexane as the eluent, to yield pure this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Thermal Decomposition

The thermal decomposition (pyrolysis) of PEPE is of significant academic and industrial interest as it mimics the breakdown of lignin. Studies have shown that its decomposition is not governed by a single mechanism but rather by competing pathways whose dominance is temperature-dependent.[8]

Competing Pyrolysis Pathways

At temperatures below 1000 °C, concerted reactions are the dominant decomposition pathways. However, as the temperature increases, homolytic bond scission becomes increasingly significant.[8]

-

Concerted Retro-ene Reaction: This pathway involves a six-membered transition state, leading to the direct formation of phenol and styrene . This is often the most favorable pathway at lower temperatures.

-

Maccoll Elimination: A concerted elimination reaction that can be approximated by the decomposition of diethyl ether, this pathway also yields phenol and styrene .[8]

-

Homolytic Bond Scission: At higher temperatures (>1000 °C), sufficient thermal energy is available to break bonds homolytically.

-

C-O Bond Scission: Cleavage of the C₆H₅CH₂CH₂−OC₆H₅ bond (bond dissociation energy ~69 kcal/mol) yields a phenethyl radical and a phenoxy radical .[8]

-

C-C Bond Scission: Cleavage of the C₆H₅CH₂−CH₂OC₆H₅ bond (bond dissociation energy ~76 kcal/mol) is less favorable but yields a benzyl radical and a phenoxymethyl radical .[8]

-

These initial radical products can then undergo further reactions, such as hydrogen abstraction, to form stable products like benzene.[8]

Pyrolysis Pathways Diagram

Caption: Competing pathways in the thermal decomposition of PEPE.

Spectroscopic Analysis

Characterization of this compound relies on standard spectroscopic techniques. The expected spectral features are outlined below.

-

Infrared (IR) Spectroscopy: As a phenyl alkyl ether, PEPE is expected to show two characteristic strong C-O stretching absorbances around 1250 cm⁻¹ (asymmetric stretch) and 1050 cm⁻¹ (symmetric stretch).[9] Additional peaks corresponding to aromatic C-H and C=C stretching will be observed above 3000 cm⁻¹ and between 1450-1600 cm⁻¹, respectively. The NIST Chemistry WebBook contains reference IR spectra for this compound.[4][5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The protons on the carbon adjacent to the ether oxygen (the -O-CH₂- group) are deshielded and expected to resonate in the 3.4-4.5 δ region.[9] The other methylene protons (-CH₂-Ph) will appear slightly upfield. The aromatic protons on the two phenyl rings will produce complex multiplets in the 6.8-7.4 δ range.

-

¹³C NMR: The carbon atoms attached to the ether oxygen are deshielded and typically absorb in the 50-80 δ range.[9] The remaining aliphatic and aromatic carbons will appear in their characteristic regions.

-

-

Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) data is available from NIST.[6] The molecular ion peak (M⁺) would be observed at m/z = 198. Fragmentation patterns would likely involve cleavage at the ether linkage and benzylic position, leading to characteristic fragments.

Applications in Research and Development

-

Lignin Chemistry Model: As previously stated, the primary research application of PEPE is as a model compound for studying the thermal and catalytic cleavage of the β-O-4 ether linkage in lignin.[1]

-

Pharmaceutical Intermediate: Aromatic ethers are common scaffolds in medicinal chemistry. PEPE can serve as a starting material for the synthesis of more complex molecules with potential biological activity.[2] For example, the 2-phenylethyl moiety is found in various pharmacologically active compounds, and PEPE provides a stable precursor for further functionalization.[10]

-

Solvents and Fragrances: Due to its pleasant odor, high boiling point, and solubility in organic media, PEPE has applications as a specialty solvent and as a component in fragrance formulations.[2]

Safety and Handling

According to aggregated GHS information, this compound presents several hazards.[3]

-

Hazards:

-

H315: Causes skin irritation.

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H410: Very toxic to aquatic life with long-lasting effects.

-

-

Precautions:

-

Handle in a well-ventilated area, preferably a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

-

Avoid contact with skin, eyes, and clothing.

-

Keep away from strong oxidizing agents and strong acids.

-

Store in a tightly closed container in a dry, cool place.

-

Always consult the most current Safety Data Sheet (SDS) before handling this chemical.

References

- This compound - Introduction. (2024). ChemBK. [Link]

- This compound.

- This compound.

- Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7). Cheméo. [Link]

- 2-Phenethyl phenyl ether. NIST Chemistry WebBook. [Link]

- 2-Phenethyl phenyl ether - Optional[Vapor Phase IR]. SpectraBase. [Link]

- 2-Phenethyl phenyl ether. NIST Chemistry WebBook. [Link]

- 2-Phenethyl phenyl ether - Mass Spectrum. NIST Chemistry WebBook. [Link]

- Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. (2011).

- Discovery of 2-phenylethyl chromones as potent and selective CYP1B1 inhibitors. (2024). RSC Medicinal Chemistry. [Link]

- 2-Phenethyl phenyl ether. NIST Chemistry WebBook. [Link]

- Mass spectrum of 2-Phenethyl phenyl ether. NIST Chemistry WebBook. [Link]

- Spectroscopy of Ethers. (2024). Chemistry LibreTexts. [Link]

Sources

- 1. frinton.com [frinton.com]

- 2. chembk.com [chembk.com]

- 3. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Phenethyl phenyl ether [webbook.nist.gov]

- 5. 2-Phenethyl phenyl ether [webbook.nist.gov]

- 6. 2-Phenethyl phenyl ether [webbook.nist.gov]

- 7. This compound synthesis - chemicalbook [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Phenylethyl Phenyl Ether: CAS Number and Spectral Data Analysis

This guide provides a comprehensive technical overview of 2-Phenylethyl phenyl ether, a significant organic compound often utilized in chemical synthesis and as a model compound in lignin research.[1] It is intended for researchers, scientists, and professionals in drug development and materials science who require detailed information on its identification, synthesis, and spectroscopic characterization.

Introduction

This compound, also known by its IUPAC name 2-phenoxyethylbenzene, is an aromatic ether.[2] Its molecular structure, consisting of a phenoxy group linked to a phenylethyl group via an ethyl bridge, makes it a subject of interest in various fields of chemical research. Notably, it represents a fundamental structural motif found in lignin, a complex polymer abundant in biomass.[1] Understanding its properties and spectral characteristics is crucial for studies related to biomass conversion and the synthesis of fine chemicals.

Core Identification and Properties

A precise identification of a chemical compound is foundational for any research endeavor. The following table summarizes the key identifiers and physical properties of this compound.

| Identifier | Value | Source |

| CAS Number | 40515-89-7 | PubChem[2], NIST[3] |

| Molecular Formula | C₁₄H₁₄O | PubChem[2], NIST[3] |

| Molecular Weight | 198.26 g/mol | PubChem[2], NIST[3] |

| IUPAC Name | 2-phenoxyethylbenzene | PubChem[2] |

| Synonyms | Phenethoxybenzene, (2-Phenoxyethyl)benzene | PubChem[2] |

Molecular Structure

The structural formula of this compound is fundamental to understanding its spectral data. The following diagram illustrates the connectivity of atoms and the numbering convention used for spectral assignments in this guide.

Caption: Molecular structure of this compound.

Synthesis Overview

A common and reliable method for the synthesis of this compound is the Williamson ether synthesis. This involves the reaction of phenol with a 2-phenylethyl halide, such as (2-bromoethyl)benzene, in the presence of a base like potassium hydroxide.[4] The reaction proceeds via an SN2 mechanism where the phenoxide ion acts as a nucleophile, displacing the bromide ion.

Experimental Protocol: Williamson Ether Synthesis[4]

-

Reactant Preparation : Dissolve phenol (1.1 equivalents) and potassium hydroxide (1.1 equivalents) in ethanol with stirring at 45°C for 10 minutes to form the potassium phenoxide salt.

-

Nucleophilic Substitution : To the reaction mixture, add (2-bromoethyl)benzene (1.0 equivalent).

-

Reaction Execution : Heat the mixture to reflux and maintain for 24 hours.

-

Work-up : After cooling, concentrate the mixture under vacuum. Dissolve the residue in dichloromethane.

-

Purification : Wash the organic layer with 2N NaOH (aq) and water. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude product.

-

Final Purification : Purify the crude product by column chromatography on silica gel using hexane as the eluent to obtain pure this compound.

Spectroscopic Data and Interpretation

The elucidation of the structure of this compound is confirmed through various spectroscopic techniques. The following sections detail the expected data from Mass Spectrometry, Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.

| m/z | Relative Intensity | Assignment |

| 198 | Moderate | [M]⁺ (Molecular Ion) |

| 105 | High | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | High | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Data sourced from NIST and PubChem.[2][3]

Interpretation: The mass spectrum is characterized by a molecular ion peak at m/z 198, confirming the molecular weight. The base peak is often observed at m/z 105, which corresponds to the stable phenylethyl cation formed by cleavage of the C-O ether bond. Further fragmentation to the tropylium ion (m/z 91) is also a prominent feature.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands for the aromatic rings and the ether linkage.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | Aromatic C-H stretch |

| ~2950 | Medium | Aliphatic C-H stretch |

| ~1600, ~1500 | Strong | Aromatic C=C skeletal vibrations |

| ~1240 | Strong | Asymmetric C-O-C (ether) stretch |

| ~1040 | Strong | Symmetric C-O-C (ether) stretch |

| ~750, ~690 | Strong | C-H out-of-plane bending (monosubstituted rings) |

Data available from NIST.[3]

Interpretation: The presence of both aromatic and aliphatic C-H stretching confirms the basic carbon skeleton. The strong absorptions around 1600 and 1500 cm⁻¹ are indicative of the two phenyl rings. The most diagnostic peaks are the strong C-O-C stretching vibrations, which confirm the ether functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

The proton NMR spectrum gives information on the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.35 - 7.20 | m | 10H | Aromatic protons (both rings) |

| ~4.15 | t | 2H | -O-CH₂ -CH₂-Ph |

| ~3.10 | t | 2H | -O-CH₂-CH₂ -Ph |

Interpretation: The aromatic protons of both the phenoxy and phenylethyl groups are expected to appear as a complex multiplet in the range of 7.20-7.35 ppm. The ethyl bridge gives rise to two distinct triplets. The methylene protons adjacent to the oxygen (-O-CH₂-) are deshielded and appear further downfield (~4.15 ppm) compared to the methylene protons adjacent to the phenyl ring (-CH₂-Ph) at around 3.10 ppm.

The carbon NMR spectrum provides information on the different types of carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~158.0 | C1'' (ipso-carbon of phenoxy group) |

| ~138.0 | C1' (ipso-carbon of phenylethyl group) |

| ~129.5 | C3''/C5'' |

| ~129.0 | C2'/C6' |

| ~128.5 | C3'/C5' |

| ~126.5 | C4' |

| ~121.0 | C4'' |

| ~114.5 | C2''/C6'' |

| ~69.0 | -O-C H₂-CH₂-Ph |

| ~36.0 | -O-CH₂-C H₂-Ph |

Data available from PubChem.[2]

Interpretation: The spectrum shows distinct signals for the aromatic carbons, with the ipso-carbons appearing at characteristic chemical shifts. The two aliphatic carbons of the ethyl bridge are clearly resolved, with the carbon bonded to the oxygen appearing at a higher chemical shift (~69.0 ppm) due to the deshielding effect of the electronegative oxygen atom.

Workflow for Spectroscopic Analysis

The following diagram outlines a logical workflow for the structural elucidation of this compound using the discussed spectroscopic techniques.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of this compound, including its CAS number, synthesis, and a comprehensive analysis of its spectral data. The information presented herein is intended to be a valuable resource for scientists and researchers, facilitating the accurate identification and characterization of this compound in their work. The convergence of data from mass spectrometry, IR spectroscopy, and NMR spectroscopy provides a self-validating system for the unequivocal confirmation of the structure of this compound.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- National Institute of Standards and Technology. (n.d.). 2-Phenethyl phenyl ether. NIST Chemistry WebBook.

- Frinton Laboratories. (n.d.). This compound.

Sources

Spectroscopic analysis of 2-phenylethyl phenyl ether (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Analysis of 2-Phenylethyl Phenyl Ether

Introduction

This compound (PEPE), with the chemical structure C₆H₅CH₂CH₂OC₆H₅, serves as a fundamental model compound in chemical research. Its structure, featuring an ethyl bridge connecting two phenyl rings via an ether linkage, represents the β-O-4 aryl ether linkage, which is the most abundant type of covalent bond in lignin.[1][2] Consequently, understanding the pyrolysis and catalytic breakdown of PEPE provides critical insights into the valorization of biomass and the production of renewable chemicals. For researchers in synthetic chemistry, materials science, and drug development, the unambiguous structural confirmation and purity assessment of PEPE and its derivatives are paramount.

This technical guide provides a comprehensive analysis of this compound using three core spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a senior application scientist, this document moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, detail field-proven experimental protocols, and present a logical workflow for complete structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C) within a strong magnetic field, we can map the chemical environment of each atom.

¹H NMR Spectroscopy

Theoretical Basis The chemical shift (δ) of a proton is highly sensitive to its local electronic environment. Electron-withdrawing groups, like the ether oxygen, "deshield" nearby protons, causing their resonance signal to appear further downfield (at a higher ppm value).[3][4] Furthermore, the signal for a set of protons is split into a multiplet by the influence of non-equivalent neighboring protons, a phenomenon known as spin-spin coupling. The multiplicity is described by the "n+1 rule," where 'n' is the number of equivalent adjacent protons.[5]

In this compound, the two methylene (-CH₂-) groups of the ethyl bridge are chemically distinct. The protons on the carbon adjacent to the oxygen (Ph-O-CH₂ ) are more deshielded than the protons on the carbon adjacent to the phenyl ring (Ph -CH₂-). Each methylene group has two neighboring protons on the adjacent carbon, and thus, their signals are expected to appear as triplets (2+1=3).

Experimental Protocol: ¹H NMR Acquisition

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl₃), within an NMR tube. The choice of solvent is critical, as it can influence chemical shifts through solute-solvent interactions.[6][7]

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.00 ppm and allows for accurate calibration of the chemical shift scale.

-

Data Acquisition: Place the sample in the NMR spectrometer. A standard one-pulse sequence is used to acquire the spectrum. Key parameters include a spectral width covering the expected proton chemical shifts (e.g., 0-12 ppm), a sufficient number of scans to achieve a high signal-to-noise ratio, and a relaxation delay (e.g., 1-5 seconds) to allow for full magnetization recovery between pulses.

Data Interpretation and Analysis The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and aliphatic protons. The integration value for each signal is proportional to the number of protons it represents.[5]

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~7.35 - 7.15 | Multiplet | 5H | C₆H₅ -CH₂- | Protons of the monosubstituted benzene ring on the ethyl side. |

| ~7.30 - 7.20 | Multiplet | 2H | Ar-H (meta) | Protons on the phenoxy ring, deshielded by the ether oxygen. |

| ~6.95 - 6.85 | Multiplet | 3H | Ar-H (ortho, para) | Protons on the phenoxy ring, deshielded by the ether oxygen. |

| ~4.15 | Triplet (t) | 2H | -O-CH₂ - | Deshielded by the adjacent electronegative oxygen atom.[3][8] Split into a triplet by the adjacent -CH₂- group. |

| ~3.10 | Triplet (t) | 2H | Ph-CH₂ - | Less deshielded than the other methylene group. Split into a triplet by the adjacent -O-CH₂- group. |

Note: Exact chemical shifts can vary slightly based on solvent and concentration. Data is synthesized from typical values for similar functional groups.[9][10]

¹³C NMR Spectroscopy

Theoretical Basis Similar to ¹H NMR, the chemical shifts of ¹³C nuclei depend on their electronic environment. Carbons bonded to electronegative atoms like oxygen are significantly deshielded and appear at high chemical shifts (downfield).[4] Aromatic carbons typically resonate in the 110-160 ppm range. In a standard broadband proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line, simplifying the spectrum by removing C-H coupling.

Data Interpretation and Analysis For this compound, we expect eight distinct signals: two for the aliphatic carbons and six for the aromatic carbons (four for the phenoxy ring and two for the phenylethyl ring, assuming free rotation and symmetry).

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Rationale |

|---|---|---|

| ~158.5 | Ar-C (ipso, C-O) | The ipso-carbon of the phenoxy group is directly attached to oxygen and is the most deshielded aromatic carbon. |

| ~138.5 | Ar-C (ipso, C-CH₂) | The ipso-carbon of the phenylethyl group. |

| ~129.5 | Ar-C (meta, phenoxy) | Aromatic carbons of the phenoxy group. |

| ~129.0 | Ar-C (phenylethyl) | Aromatic carbons of the phenylethyl group. |

| ~128.5 | Ar-C (phenylethyl) | Aromatic carbons of the phenylethyl group. |

| ~121.0 | Ar-C (para, phenoxy) | Aromatic carbon of the phenoxy group. |

| ~114.5 | Ar-C (ortho, phenoxy) | Aromatic carbons of the phenoxy group. |

| ~69.0 | -O-CH₂ - | Aliphatic carbon directly bonded to oxygen, appearing in the typical range of 50-80 ppm.[3][8] |

| ~37.0 | Ph-CH₂ - | The second aliphatic carbon, less deshielded. |

Note: Data is predicted based on established chemical shift values for ethers and substituted benzenes.[11][12]

Infrared (IR) Spectroscopy: Identifying Functional Groups

Theoretical Basis IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups absorb IR radiation at characteristic frequencies (wavenumbers), making IR an excellent tool for functional group identification. For an aryl alkyl ether, the most diagnostic absorptions are the C-O stretching vibrations.[8] Unlike simple aliphatic ethers that show one strong C-O stretch, aryl alkyl ethers exhibit two distinct C-O stretching bands: an asymmetric aryl-O stretch and an alkyl-O stretch.[3][4][13]

Experimental Protocol: Neat Liquid Film

-

Sample Preparation: As this compound is a liquid at room temperature, the simplest method is to prepare a neat liquid film.[1]

-

Cell Assembly: Place a single drop of the liquid onto the surface of a polished salt plate (e.g., NaCl or KBr).

-

Film Formation: Carefully place a second salt plate on top and gently press to form a thin, uniform liquid film between the plates.[14]

-

Data Acquisition: Mount the salt plates in the spectrometer's sample holder and acquire the spectrum. A background spectrum of the empty beam path should be run first and automatically subtracted from the sample spectrum.

Data Interpretation and Analysis The IR spectrum provides a molecular fingerprint, confirming the presence of the ether linkage and aromatic rings, and importantly, the absence of other functional groups like hydroxyls (-OH) or carbonyls (C=O).

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 3100 - 3000 | Medium | Aromatic C-H Stretch (sp²) |

| 3000 - 2850 | Strong | Aliphatic C-H Stretch (sp³) |

| ~1600, ~1500 | Strong | Aromatic C=C Ring Stretch |

| ~1245 | Strong | Asymmetric Aryl-O-C Stretch[3][4][13][15] |

| ~1040 | Strong | Aliphatic C-O-C Stretch[13] |

| ~750, ~690 | Strong | C-H Out-of-Plane Bending (Monosubstituted Benzene) |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Basis Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that first separates components of a mixture using GC before analyzing them with MS.[16][17][18] In Electron Ionization (EI) MS, the sample molecules are bombarded with high-energy electrons, which ejects an electron from the molecule to form a positively charged molecular ion (M⁺•).[18] The mass-to-charge ratio (m/z) of this ion provides the molecular weight of the compound. The excess energy imparted during ionization causes the molecular ion to fragment in predictable ways, yielding a unique fragmentation pattern that acts as a structural fingerprint.

Experimental Protocol: GC-MS

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

-

Injection: Inject a small volume (e.g., 1 µL) of the solution into the GC injection port, where it is rapidly vaporized.

-

Chromatographic Separation: A carrier gas (e.g., helium) transports the vaporized sample through a capillary column. The compound interacts with the stationary phase of the column, and it elutes at a characteristic retention time.

-

Ionization and Analysis: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. It is ionized by EI, and the resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.[19] A detector then records the abundance of each ion.

Data Interpretation and Analysis The mass spectrum of this compound (MW = 198.26 g/mol ) will show a molecular ion peak at m/z 198. The fragmentation pattern is dictated by the stability of the resulting carbocations and neutral radicals.

Table 4: Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Formula | Rationale for Formation |

|---|---|---|---|

| 198 | [C₆H₅CH₂CH₂OC₆H₅]⁺• | C₁₄H₁₄O⁺• | Molecular Ion (M⁺•) |

| 105 | [C₆H₅CH₂CH₂]⁺ | C₈H₉⁺ | Base Peak. Cleavage of the C-O bond with loss of a phenoxy radical (•OC₆H₅). This forms a stable secondary carbocation.[20][21] |

| 93 | [C₆H₅O]⁺ | C₆H₅O⁺ | Cleavage of the ethyl-oxygen bond. |

| 91 | [C₇H₇]⁺ | C₇H₇⁺ | Likely from rearrangement and cleavage to form the highly stable tropylium ion. |

| 77 | [C₆H₅]⁺ | C₆H₅⁺ | Phenyl cation, resulting from cleavage of the bond to the ethyl or oxygen group. |

Primary Fragmentation Pathway The most dominant fragmentation process involves the cleavage of the alkyl C-O bond, leading to the formation of the base peak at m/z 105.

Comprehensive Structural Elucidation Workflow

The power of this multi-technique approach lies in its complementary nature. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation.

Conclusion

The combined application of NMR, IR, and MS provides a robust and self-validating system for the analysis of this compound. Mass spectrometry confirms the molecular weight and provides a characteristic fragmentation fingerprint. Infrared spectroscopy verifies the presence of the key ether and aromatic functional groups while confirming the absence of impurities like alcohols or carbonyls. Finally, ¹H and ¹³C NMR spectroscopy delivers a detailed map of the carbon-hydrogen framework, confirming the precise atomic connectivity and isomeric purity. This integrated analytical approach ensures the highest degree of confidence in the identity and quality of the compound, which is essential for any rigorous scientific or developmental application.

References

- Chemistry LibreTexts. (2024). 18.9: Spectroscopy of Ethers.

- Slideshare. (n.d.). Sampling techniques for ir.

- Platypus Technologies. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.

- Drawell. (n.d.). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods.

- Fiveable. (n.d.). IR instrumentation and sampling techniques | Spectroscopy Class Notes.

- OpenStax. (2023). 18.8 Spectroscopy of Ethers. In Organic Chemistry.

- OpenStax. (n.d.). 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- Spectroscopy Online. (2017). The C-O Bond III: Ethers By a Knockout.

- ChemistrySist. (n.d.). Ether Infrared spectra.

- University of the West Indies at Mona. (n.d.). Sample preparation for FT-IR.

- National Institute of Standards and Technology. (n.d.). Gas Chromatography−Mass Spectrometry (GC−MS).

- Agilent. (n.d.). Gas chromatography mass spectrometry basic principles.

- Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?

- Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy.

- Taylor & Francis Online. (n.d.). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts.

- AZoLifeSciences. (2022). Gas Chromatography-Mass Spectrometry (GC-MS): An Overview.

- Drawell. (n.d.). 5 Key Points to Know Gas Chromatography Mass Spectrometry(GC-MS).

- J-Stage. (n.d.). Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional.

- Semantic Scholar. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds.

- The Ohio State University. (n.d.). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities.

- ChemBK. (2024). This compound.

- ChemicalBook. (n.d.). This compound synthesis.

- National Institutes of Health. (n.d.). This compound. In PubChem.

- National Institute of Standards and Technology. (n.d.). 2-Phenethyl phenyl ether. In NIST WebBook.

- Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.

- NP-MRD. (n.d.). 13C NMR Spectrum (1D, 252 MHz, D2O, predicted) (NP0000545).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0033944).

- YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers.

- Frinton Laboratories. (n.d.). This compound.

- ACS Publications. (2011). Direct Detection of Products from the Pyrolysis of 2-Phenethyl Phenyl Ether. In The Journal of Physical Chemistry A.

- eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.

- Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns.

- Benchchem. (n.d.). Spectroscopic Data of Phenyl Propyl Ether: A Technical Guide.

- University of Wisconsin-Madison. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. In Organic Chemistry Data. Retrieved from University of Wisconsin-Madison website.

- Chemistry LibreTexts. (2021). 6.7: ¹H NMR Spectra and Interpretation (Part II).

- Pretsch, E., Bühlmann, P., & Affolter, C. (n.d.). Tables For Organic Structure Analysis.

- Chegg.com. (2022). Solved H-NMR phenetole / phenyl ethyl ether H-NMR I need a.

Sources

- 1. frinton.com [frinton.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 4. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. reddit.com [reddit.com]

- 7. tandfonline.com [tandfonline.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. homepages.abdn.ac.uk [homepages.abdn.ac.uk]

- 10. chegg.com [chegg.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. organicchemistrydata.org [organicchemistrydata.org]

- 13. Chemistry: Ether Infrared spectra [openchemistryhelp.blogspot.com]

- 14. eng.uc.edu [eng.uc.edu]

- 15. spectroscopyonline.com [spectroscopyonline.com]

- 16. Gas Chromatography-Mass Spectrometry: Principles & Applications [lambda-at.com]

- 17. tsapps.nist.gov [tsapps.nist.gov]

- 18. azolifesciences.com [azolifesciences.com]

- 19. drawellanalytical.com [drawellanalytical.com]

- 20. This compound | C14H14O | CID 142465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. 2-Phenethyl phenyl ether [webbook.nist.gov]

A Technical Guide to the Solubility of 2-Phenylethyl Phenyl Ether in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of a compound is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics to final product formulation.[1][2] This guide provides a comprehensive technical overview of the solubility characteristics of 2-phenylethyl phenyl ether (CAS 40515-89-7). While specific quantitative solubility data for this compound is not extensively documented in public literature, this paper presents a robust theoretical framework and detailed experimental protocols to empower researchers to determine its solubility in a variety of organic solvents. By synthesizing principles of intermolecular forces, solvent polarity, and established laboratory techniques, this guide serves as a practical resource for scientists working with this and structurally similar molecules.

Introduction to this compound

This compound, also known as 1-phenoxy-2-phenylethane, is an organic compound with the molecular formula C₁₄H₁₄O.[3] It possesses a molecular weight of 198.26 g/mol .[3] Structurally, it consists of a phenoxy group linked by an ethyl bridge to a benzene ring. This compound is noted as representing the basic structural skeleton of lignin, a complex polymer found in biomass, making it a subject of interest in pyrolysis and biomass conversion studies.[4] In the broader chemical industry, it finds application as a solvent and as a synthetic intermediate for pharmaceuticals and fragrances.[5]

A thorough understanding of its solubility is critical for:

-

Synthetic Chemistry: Selecting appropriate reaction media to ensure reactants are in the same phase.[6]

-

Purification: Developing effective crystallization and chromatographic separation methods.[7]

-

Formulation Science: Designing stable and effective liquid formulations for drug delivery or other commercial applications.[8][9]

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which is a qualitative summary of the thermodynamics of dissolution.[10] The process involves overcoming solute-solute and solvent-solvent intermolecular forces to establish new solute-solvent interactions.[11] For a solution to form, the Gibbs free energy change for the process must be negative.[12]

Molecular Structure Analysis of this compound

To predict the solubility of this compound, we must first analyze its structure:

-

Ether Linkage (-O-): The oxygen atom introduces polarity due to its electronegativity, creating a dipole moment. It can also act as a hydrogen bond acceptor.

-

Phenyl Rings (C₆H₅): These two aromatic rings are nonpolar and contribute significantly to the molecule's overall size and van der Waals forces (specifically, π-π stacking interactions).

-

Ethyl Bridge (-CH₂CH₂-): This is a flexible, nonpolar hydrocarbon chain.

Overall, this compound is a moderately polar molecule . The large nonpolar surface area of the two phenyl rings dominates its character, but the polar ether group allows for some interaction with polar solvents. It lacks a hydrogen bond donor (like an -OH or -NH group), which limits its solubility in highly polar, protic solvents like water.

Solvent Classification and Solubility Prediction

Organic solvents are typically classified based on their polarity. We can predict the likely solubility of this compound in each class:

| Solvent Class | Examples | Dominant Intermolecular Forces | Predicted Solubility of this compound | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl Ether | London Dispersion Forces | High to Very High | The large nonpolar regions of the solute will interact favorably with the nonpolar solvent molecules. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane (DCM), Tetrahydrofuran (THF) | Dipole-Dipole, London Dispersion | High | The solvent's dipole moment can interact with the polar ether linkage of the solute, while its organic portion interacts well with the phenyl rings. |

| Polar Protic | Ethanol, Methanol, Water | Hydrogen Bonding, Dipole-Dipole | Moderate to Low | Solvents like ethanol and methanol will offer some solubility due to their hydrocarbon portions. However, strong solvent-solvent hydrogen bonds must be broken with limited solute-solvent hydrogen bonding to compensate, reducing solubility. Solubility in water is expected to be very low. |

This predictive framework provides a starting point for solvent selection before proceeding to experimental verification.

Experimental Determination of Solubility

Qualitative Solubility Assessment

This rapid screening method helps to categorize the compound's solubility in various solvents, guiding the selection of candidates for quantitative analysis.[13]

-

Preparation: Dispense approximately 25 mg of this compound into a series of clean, dry, labeled test tubes.

-

Solvent Addition: To each tube, add 0.5 mL of a single test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

-

Mixing: Vigorously agitate each tube for 60 seconds using a vortex mixer or by flicking the tube.[14]

-

Observation: Allow the tubes to stand for 30 seconds and observe.[15]

-

Classification:

-

Soluble: The solid completely disappears, forming a clear, homogeneous solution.

-

Partially Soluble: Some, but not all, of the solid dissolves. The solution may appear cloudy or have undissolved particles.

-

Insoluble: No noticeable amount of the solid dissolves.[15]

-

-

Incremental Addition (if needed): If the compound is insoluble, add another 0.5 mL of the solvent and repeat the mixing and observation steps. Continue this up to a total volume of 3 mL to confirm insolubility.

-

Record: Meticulously record all observations in a laboratory notebook.

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Measurement: The Isothermal Shake-Flask Method

The isothermal shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound at a specific temperature.[16]

-

Preparation: Add an excess amount of this compound to a series of screw-cap vials, ensuring a significant amount of undissolved solid will remain.

-

Solvent Addition: Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial.

-

Equilibration: Seal the vials and place them in a temperature-controlled shaker bath (e.g., at 25 °C). Agitate the vials for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The solution must be saturated.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to let the undissolved solid settle.

-

Sampling: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a volumetric pipette fitted with a filter (e.g., a 0.45 µm syringe filter) to prevent transfer of any solid particles.

-

Dilution: Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Analysis: Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

-

High-Performance Liquid Chromatography (HPLC): Ideal for its specificity and sensitivity.

-

UV-Vis Spectroscopy: Suitable if the compound has a distinct chromophore and no interfering substances are present. A calibration curve must be prepared beforehand.

-

-

Calculation: Calculate the original solubility using the measured concentration and the dilution factor. Express the results in units such as mg/mL or mol/L.

Caption: Workflow for quantitative shake-flask solubility determination.

Conclusion and Applications

A systematic approach, combining theoretical prediction with empirical measurement, is essential for characterizing the solubility of this compound. Based on its molecular structure, it is predicted to be highly soluble in nonpolar and polar aprotic solvents, with decreasing solubility in polar protic solvents. The provided qualitative and quantitative protocols offer a reliable framework for researchers to generate the precise data needed for their specific applications. This data is fundamental for optimizing reaction conditions, designing efficient purification strategies like crystallization, and developing stable formulations in the pharmaceutical and chemical industries.[17][18]

References

- ChemBK. (n.d.). This compound.

- Cheméo. (n.d.). Chemical Properties of 2-Phenethyl phenyl ether (CAS 40515-89-7).

- D'Souza, A. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharmaceutical Solutions.

- LibreTexts Chemistry. (2022, April 7). 3.3C: Determining Which Solvent to Use.

- LibreTexts Chemistry. (2022, April 7). 3.3: Choice of Solvent.

- LibreTexts Chemistry. (2022, November 13). 8.2: Thermodynamics of Solutions.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 142465, this compound.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6054, 2-Phenylethanol.

- Padrón, J. A. (2022, August 26). The Solvent Selection framework: solvents for organic synthesis, separation processes and ionic-organic synthesis. SciSpace.

- Popa, V. I. (2020, May 11). The Importance of Solubility for New Drug Molecules. Journal of Medical and Pharmaceutical Sciences.

- Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.

- SALTISE. (n.d.). CLAW At-Home Experiments: Organic Chemistry, Introduction to Solubility.

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 198750. [Link]

- StatPearls. (2023, July 31). Biochemistry, Dissolution and Solubility. NCBI Bookshelf.

- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.

- Various Authors. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Various Authors. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Various Authors. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- Various Authors. (2021, September 16). Lecture 3: Thermodynamics of Dissolution, Solubility of Organic Liquids, Gases and Solids.

- Various Authors. (2023, April 30). Video: Chemical and Solubility Equilibria. JoVE.

- Various Authors. (2023, August 31). Solubility of Organic Compounds.

- Wikipedia. (n.d.). Phenethyl alcohol.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Frinton Laboratories. (n.d.). This compound.

- ChemicalBook. (n.d.). This compound | 40515-89-7.

- Solubility of Things. (n.d.). Phenethyl acetate.

Sources

- 1. ucd.ie [ucd.ie]

- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 3. This compound | C14H14O | CID 142465 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. frinton.com [frinton.com]

- 5. chembk.com [chembk.com]

- 6. scispace.com [scispace.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Video: Chemical and Solubility Equilibria [jove.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. chem.ws [chem.ws]

- 15. saltise.ca [saltise.ca]

- 16. Biochemistry, Dissolution and Solubility - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. quora.com [quora.com]

- 18. chem.libretexts.org [chem.libretexts.org]

Thermochemical Data for 2-Phenylethyl Phenyl Ether: A Comprehensive Technical Guide

Introduction

In the landscape of pharmaceutical research and drug development, a profound understanding of the physicochemical properties of molecules is paramount. Among these, thermochemical data serve as a cornerstone for predicting molecular stability, reactivity, and behavior in various physiological and manufacturing environments. This technical guide provides an in-depth exploration of the thermochemical profile of 2-phenylethyl phenyl ether (PEPE), a molecule of interest due to its structural motifs present in various bioactive compounds and its relevance as a model compound in lignin chemistry.

This document is intended for researchers, scientists, and professionals in drug development, offering a detailed overview of key thermochemical parameters, the methodologies for their determination, and their implications. By synthesizing experimental protocols with computational insights, this guide aims to provide a robust framework for understanding and utilizing the thermochemical data of this compound and structurally related molecules.

Molecular Identity and Structure

This compound (CAS No: 40515-89-7) is an aromatic ether with the molecular formula C₁₄H₁₄O and a molecular weight of 198.26 g/mol .[1] Its structure, featuring a phenoxy group linked to a phenylethyl moiety, imparts a unique combination of flexibility and aromatic stability. This structural arrangement is crucial in determining its intermolecular interactions and, consequently, its thermochemical properties.

Standard Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation is a fundamental thermodynamic property that quantifies the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states. It is a critical parameter for assessing the energetic stability of a molecule. A more negative value indicates greater thermodynamic stability.

Experimental Determination: Combustion Calorimetry

The gold standard for experimentally determining the standard enthalpy of formation of organic compounds is oxygen bomb calorimetry. This technique measures the heat released during the complete combustion of a substance in a constant-volume container.

Protocol for Oxygen Bomb Calorimetry:

-

Sample Preparation: A precisely weighed sample of this compound (typically 0.5-1.0 g) is placed in a crucible within the bomb calorimeter. A fuse wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with an excess of pure oxygen (typically to 20-30 atm) to ensure complete combustion.

-

Calorimeter Assembly: The sealed bomb is placed in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.

-

Calculation: The heat capacity of the calorimeter system (C_cal) is predetermined by combusting a standard substance with a known heat of combustion, such as benzoic acid. The heat released by the combustion of the sample (q_comb) is calculated using the formula: q_comb = C_cal × ΔT where ΔT is the corrected temperature rise.

-

Enthalpy of Combustion: The molar enthalpy of combustion (ΔcH°) is then calculated from q_comb and the number of moles of the sample.

-

Enthalpy of Formation: Finally, the standard enthalpy of formation (ΔfH°) is determined using Hess's Law, by applying the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Diagram of Combustion Calorimetry Workflow:

Caption: Workflow for the indirect determination of the enthalpy of vaporization from vapor pressure measurements.

Thermochemical Data for this compound and Analogues

| Compound | Method | ΔvapH (kJ/mol) | Temperature (K) | Source |

| This compound | Joback Method (Calculated) | 53.72 | 595.50 (Boiling Point) | Cheméo |

| Diphenyl Ether | Experimental | 53.0 | 492 | NIST WebBook |

| Benzyl Phenyl Ether | Experimental | 64.2 | 323 | NIST WebBook |

Heat Capacity (Cp)

The heat capacity of a substance is the amount of heat required to raise its temperature by one degree. It is an essential parameter for heat transfer calculations in chemical processes and for understanding the temperature dependence of other thermodynamic properties.

Experimental Determination: Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry is a widely used technique for measuring the heat capacity of liquids and solids.

Protocol for DSC Measurement of Heat Capacity:

-

Calibration: The DSC instrument is calibrated for temperature and heat flow using standard materials.

-

Blank Run: An empty sample pan is run through the desired temperature program to obtain a baseline.

-

Standard Run: A standard material with a known heat capacity (e.g., sapphire) is run using the same temperature program.

-

Sample Run: A known mass of this compound is placed in a hermetically sealed pan and run through the identical temperature program.

-

Calculation: The heat capacity of the sample is calculated by comparing the heat flow signals of the sample, the blank, and the standard at a given temperature.

Diagram of DSC Workflow for Heat Capacity:

Sources

Quantum mechanical calculations for 2-phenylethyl phenyl ether structure

An In-Depth Technical Guide to the Quantum Mechanical Analysis of the 2-Phenylethyl Phenyl Ether Structure

Abstract

This compound (PEPE) serves as a crucial model compound for the β-O-4 ether linkage, the most abundant and labile bond within the complex biopolymer lignin.[1][2] A thorough understanding of its three-dimensional structure, conformational preferences, and energetic landscape is paramount for developing efficient strategies for biomass conversion and valorization. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive, field-proven methodology for performing quantum mechanical (QM) calculations to elucidate the structure of this compound. We will delve into the theoretical underpinnings of the chosen computational methods, present a detailed, step-by-step protocol for the entire workflow, and discuss the interpretation of the results. The causality behind each methodological choice is explained, ensuring a robust and self-validating computational approach.

Introduction: The Significance of this compound

Lignin is a vast, renewable source of aromatic chemicals, yet its complex and irregular structure makes it highly recalcitrant to selective degradation.[2] The β-O-4 linkage, modeled by this compound, is a primary target for catalytic cleavage.[1] The spatial arrangement of the two phenyl rings and the connecting ether linkage dictates the molecule's reactivity. Factors such as steric hindrance and non-covalent interactions (e.g., π-π stacking) between the aromatic rings can significantly influence bond dissociation enthalpies (BDEs).[1]

Quantum mechanical calculations offer a powerful lens to inspect these structural nuances at the atomic level, providing insights that are often difficult to obtain through experimental means alone.[3] By accurately predicting the geometries and relative energies of PEPE's stable conformers, we can gain a fundamental understanding of its chemical behavior, guiding the rational design of catalysts for more efficient lignin deconstruction.[2]

Theoretical Background: Selecting the Optimal Computational Toolkit

The accuracy of any QM calculation is fundamentally determined by the choice of the theoretical method and the basis set.[4] These choices represent a trade-off between computational cost and accuracy, and a judicious selection is critical for obtaining meaningful results.

The Method: Density Functional Theory (DFT)

For a molecule the size of PEPE (C₁₄H₁₄O), Density Functional Theory (DFT) strikes an excellent balance between computational efficiency and accuracy, making it the workhorse method for such investigations.[3][5] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electron density to determine the system's energy. The key to DFT's success lies in the exchange-correlation (XC) functional, which approximates the complex many-electron interactions.

Choosing the Right Functional:

The selection of the XC functional is the most critical choice in a DFT calculation. For a flexible molecule like PEPE, where non-covalent interactions between the phenyl rings can be significant, the choice is especially important.

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is one of the most widely used hybrid functionals and often provides a good starting point for organic molecules.[6] However, it is known to have limitations in describing medium- to long-range dispersion interactions, which may play a role in the conformational preferences of PEPE.[7][8]

-

M06-2X (Minnesota, 2006, 2X): This high-nonlocality functional was specifically designed to capture non-covalent interactions, such as π-stacking, making it an excellent choice for studying the conformational landscape of PEPE.[9] Studies have shown that the M06 suite of functionals often outperforms B3LYP for systems where dispersion forces are important.[7][10]

Recommendation: For this system, we recommend using the M06-2X functional for final energy calculations due to its superior handling of dispersion. B3LYP can be used for initial, less computationally demanding geometry optimizations.

The Basis Set: Representing Molecular Orbitals

A basis set is a set of mathematical functions used to construct the molecular orbitals.[11] Larger basis sets provide a more accurate description of the electron distribution but at a higher computational cost.

-

Pople Style Basis Sets (e.g., 6-31G(d), 6-311+G(d,p)): These are popular and efficient basis sets.[12] The "6-31G" notation describes a split-valence basis set, where core electrons are described by a single basis function and valence electrons are described by two. The characters in parentheses denote the addition of polarization functions (d for heavy atoms, p for hydrogens) and diffuse functions (+). Polarization functions are crucial for describing non-spherical electron densities in bonded atoms, while diffuse functions are important for anions and weak interactions.[13]

-

Karlsruhe "def2" Basis Sets (e.g., def2-SVP, def2-TZVP): These are modern, well-balanced basis sets that are often recommended for their efficiency and accuracy across a wide range of chemical systems.[14][15] SVP stands for Split Valence Polarization, while TZVP stands for Triple Zeta Valence Polarization, offering a more flexible and accurate description of the valence electrons.[16]

Recommendation: A multi-step approach is most efficient.[16] Start with a smaller basis set like def2-SVP for initial conformational searches and optimizations, and then refine the geometries and calculate final energies of the low-energy conformers with a larger, more robust basis set like def2-TZVP .[14]

A Validated Computational Workflow for PEPE

This section outlines a step-by-step protocol for determining the key low-energy conformers of this compound. This workflow is designed to be self-validating by systematically exploring the conformational space before focusing computational resources on the most relevant structures.

Workflow Overview

The overall computational strategy involves a broad search for potential energy minima followed by increasingly accurate refinement.

Caption: A comprehensive workflow for the conformational analysis of this compound.

Defining the Conformational Space

The flexibility of PEPE is primarily defined by four key dihedral angles along the C-C-O-C backbone.

Caption: Key dihedral angles defining the conformation of this compound.

-

τ1 (C-C-C-C): Rotation of the phenylethyl group.

-

τ2 (C-C-O-C): Defines the central ether linkage.

-

τ3 (C-O-C-C): Defines the central ether linkage.

-

τ4 (O-C-C-C): Rotation of the phenyl group.

Detailed Experimental Protocol

This protocol assumes the use of a quantum chemistry software package like Gaussian, ORCA, or similar.[16][17]

Step 1: Initial Structure Generation

-

Using a molecular editor (e.g., Avogadro), build the this compound molecule.

-

Perform a quick geometry optimization using a molecular mechanics force field (e.g., MMFF94) to generate a reasonable starting structure.

-

Save the coordinates in a format compatible with your QM software (e.g., .xyz or .gjf).

Step 2: Potential Energy Surface (PES) Scan (Conformational Search)

-

Objective: To identify all plausible low-energy conformers by systematically rotating the key dihedral angles.

-

Setup: Create an input file for a "relaxed PES scan." This type of calculation involves fixing one dihedral angle at a specific value while allowing all other geometric parameters to relax and optimize.

-

Parameters:

-

Method: B3LYP

-

Basis Set: def2-SVP

-

Scan Coordinate: Choose one of the key dihedrals (e.g., τ2).

-

Scan Range: Scan from 0° to 360° in steps of 15° or 30°. A smaller step size is more thorough but computationally more expensive.

-

-

Execution: Run the calculation. This will produce a series of optimized structures and their corresponding energies at each step of the dihedral scan.

-

Analysis: Plot the energy as a function of the dihedral angle. The minima in this plot correspond to stable or metastable conformers. Extract the geometries of these minima.

-

Repeat: Repeat the process for the other key dihedral angles (τ1, τ3), using the lowest energy structure from the previous scan as the starting point.

Step 3: Geometry Optimization and Frequency Verification

-

Objective: To obtain highly accurate structures and energies for the conformers identified in the PES scan.

-

Setup: For each unique low-energy structure identified in Step 2, create a new input file for a full geometry optimization followed by a frequency calculation.

-

Parameters:

-

Execution: Run the calculations. These will be more computationally demanding than the initial scans.

-

Verification: After each calculation completes, inspect the output file. A true energy minimum will have zero imaginary frequencies .[16] If one imaginary frequency is present, it indicates a transition state, not a stable conformer.

Step 4: Final Analysis

-

Objective: To rank the conformers by stability and analyze their structural properties.

-

Data Extraction: From the output files of the successful frequency calculations, extract the electronic energy (E) and the Gibbs free energy (G). The Gibbs free energy includes zero-point vibrational energy, thermal corrections, and entropy, and is often a more relevant measure of stability at a given temperature.

-

Tabulation: Compile the energies into a table, calculating the relative energies (ΔE and ΔG) with respect to the lowest-energy conformer (the global minimum).

Results and Interpretation: The Conformational Landscape of PEPE